Inhibition Potency Against Ecto-5'-Nucleotidase (CD73): A 400-Fold Difference from Parent Compound
Diethyl 2-Bromo-5-chlorobenzylphosphonate exhibits a Ki of 1.91E+3 nM (1.91 µM) against rat ecto-5'-nucleotidase, whereas the unsubstituted parent compound, diethyl benzylphosphonate, shows a Ki of 4.70 nM under identical assay conditions [1][2]. This represents a 406-fold reduction in potency, highlighting that the 2-bromo-5-chloro substitution pattern dramatically shifts the compound's interaction with this pharmacologically relevant target.
| Evidence Dimension | Inhibition Constant (Ki) against rat ecto-5'-nucleotidase |
|---|---|
| Target Compound Data | Ki = 1.91E+3 nM |
| Comparator Or Baseline | Diethyl benzylphosphonate: Ki = 4.70 nM |
| Quantified Difference | 406-fold higher Ki (lower potency) |
| Conditions | COS7 cells transfected with rat ecto-5'-nucleotidase; 10 min preincubation; AMP substrate; 10 min measurement. |
Why This Matters
This data proves the target compound is not a general CD73 inhibitor and will not substitute for diethyl benzylphosphonate in assays requiring high potency, guiding proper reagent selection for SAR studies or biological assays.
- [1] BindingDB. (n.d.). BDBM50437934 (CHEMBL2408702): Diethyl 2-Bromo-5-chlorobenzylphosphonate. Affinity Data for 5'-nucleotidase. View Source
- [2] BindingDB. (n.d.). BDBM50437933 (CHEMBL2408703): Diethyl benzylphosphonate. Affinity Data for 5'-nucleotidase. View Source
